molecular formula C17H18Cl2N4 B12401560 N-Desmethylclozapine-d8 hydrochloride

N-Desmethylclozapine-d8 hydrochloride

Cat. No.: B12401560
M. Wt: 357.3 g/mol
InChI Key: BZUSJYSTHWCMAS-SJEKSWIZSA-N
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Description

N-Desmethylclozapine-d8 hydrochloride is a useful research compound. Its molecular formula is C17H18Cl2N4 and its molecular weight is 357.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H18Cl2N4

Molecular Weight

357.3 g/mol

IUPAC Name

3-chloro-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine;hydrochloride

InChI

InChI=1S/C17H17ClN4.ClH/c18-12-5-6-15-16(11-12)21-17(22-9-7-19-8-10-22)13-3-1-2-4-14(13)20-15;/h1-6,11,19-20H,7-10H2;1H/i7D2,8D2,9D2,10D2;

InChI Key

BZUSJYSTHWCMAS-SJEKSWIZSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)([2H])[2H])[2H].Cl

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42.Cl

Origin of Product

United States

Contextualization Within Pharmacological and Metabolic Research of Clozapine Metabolites

The study of N-desmethylclozapine is critical as its plasma concentrations in patients can be substantial, and it exhibits a different receptor binding profile compared to its parent compound. nih.gov Unlike clozapine (B1669256), which is an antagonist at muscarinic M1 receptors, N-desmethylclozapine acts as a potent partial agonist at these receptors. nih.govmedchemexpress.comnih.gov This agonistic activity at M1 receptors is hypothesized to contribute to the cognitive-enhancing effects observed in some patients treated with clozapine. nih.govresearchgate.net Furthermore, N-desmethylclozapine displays partial agonist activity at dopamine (B1211576) D2 and D3 receptors, a property it does not share with clozapine. wikipedia.orgcaymanchem.com This complex pharmacology, where the metabolite has opposing or different effects at certain receptors, underscores the importance of accurately measuring its levels to understand the net effect of clozapine treatment. nih.gov

The therapeutic drug monitoring (TDM) of both clozapine and N-desmethylclozapine is therefore essential for optimizing treatment and ensuring patient safety. researchgate.netcambridge.orgnih.govtewv.nhs.uk The ratio of clozapine to N-desmethylclozapine in plasma can provide insights into a patient's metabolic activity and has been correlated with clinical outcomes, including cognitive function. researchgate.netoup.com

Significance of Deuterium Labeling in Advanced Biochemical and Analytical Investigations

Approaches to Deuterium Labeling of N-Desmethylclozapine Precursors

The chemical structure of N-Desmethylclozapine-d8, formally named 8-chloro-11-(piperazin-1-yl-2,2,3,3,5,5,6,6-d8)-5H-dibenzo[b,e] smolecule.combeilstein-journals.orgdiazepine, indicates that the eight deuterium atoms are located on the piperazine (B1678402) ring. Therefore, the key deuterated precursor required for the synthesis is piperazine-d8.

Several strategies can be employed for the synthesis of piperazine-d8:

Catalytic Hydrogen-Deuterium Exchange: This method involves treating piperazine with a source of deuterium, such as deuterium gas (D₂), in the presence of a suitable metal catalyst (e.g., Platinum, Palladium) at elevated temperatures and pressures. smolecule.com The catalyst facilitates the exchange of the eight hydrogen atoms on the piperazine ring with deuterium atoms.

Reduction of Piperazine Diones: A common and highly effective method for introducing deuterium is through the reduction of a carbonyl group with a deuterated reducing agent. In this approach, a precursor such as piperazine-2,6-dione (B107378) can be reduced using a powerful deuteride (B1239839) donor like Lithium Aluminium Deuteride (LiAlD₄). researchgate.net The reduction of the two amide carbonyl groups to methylene (B1212753) (CD₂) groups effectively and specifically incorporates four deuterium atoms per carbonyl group, leading to the desired piperazine-d8. The synthesis of piperazine-2,5-dione and piperazine-2,6-dione is well-documented, providing accessible starting materials for this pathway. researchgate.netnih.govnih.gov

The deuterated piperazine is typically converted to its dihydrochloride (B599025) salt (Piperazine-d8 Dihydrochloride) to improve its stability and handling characteristics for subsequent synthetic steps. smolecule.commusechem.com

Chemical Synthesis Pathways for this compound Production

Once the piperazine-d8 precursor is obtained, it is coupled with a suitable dibenzodiazepine intermediate to form the core structure of N-Desmethylclozapine-d8.

A plausible and established synthetic route involves the reaction of piperazine-d8 with 11-chloro-8-chloro-5H-dibenzo[b,e] smolecule.combeilstein-journals.orgdiazepine or a similar activated intermediate. google.com The synthesis can be summarized in the following key steps:

Nucleophilic Substitution: Piperazine-d8 is reacted with an appropriate dibenzodiazepine intermediate, such as 8-chloro-11-oxo-10,11-dihydro-5H-dibenzo[b,e] smolecule.combeilstein-journals.orgdiazepine, which has been activated for nucleophilic substitution at the 11-position. A common industrial method involves reacting piperazine (or its deuterated analog) with a pre-formed tricyclic lactam in the presence of a Lewis acid like titanium tetrachloride (TiCl₄). google.com The piperazine-d8 acts as the nucleophile, displacing a leaving group to form the C-N bond and yield the N-Desmethylclozapine-d8 free base.

Salt Formation: The resulting N-Desmethylclozapine-d8 free base is then treated with hydrochloric acid (HCl) in a suitable solvent, such as ethanol (B145695) or isopropanol. This acid-base reaction forms the hydrochloride salt, which precipitates from the solution and can be isolated through filtration, washing, and drying. This final salt form typically exhibits improved crystallinity, stability, and solubility in aqueous media for research applications.

Characterization of Isotopic Enrichment and Purity for Research Applications

For this compound to be effective as an internal standard, its chemical purity and isotopic enrichment must be rigorously characterized. A combination of analytical techniques is employed for this purpose. rsc.org

Chemical Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the primary method used to determine the chemical purity of the final compound. It separates the target compound from any unreacted starting materials, by-products, or other impurities. A high purity level, typically >95%, is required for analytical standards. fu-berlin.de

Isotopic Enrichment and Structural Integrity: The confirmation of deuterium incorporation and its location is critical.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the compound and to determine the level of isotopic enrichment. researchgate.net By analyzing the mass-to-charge ratio (m/z), scientists can verify the incorporation of eight deuterium atoms. The analysis also reveals the isotopic distribution—the relative abundance of molecules containing fewer than eight deuterium atoms (d₀ to d₇ isotopologues). fu-berlin.de An ideal batch will have a very high percentage of the desired d₈ species.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the precise location of the deuterium atoms. beilstein-journals.org

¹H NMR (Proton NMR): In the ¹H NMR spectrum of N-Desmethylclozapine-d8, the signals corresponding to the protons on the piperazine ring should be absent or significantly diminished, confirming successful H-D exchange.

²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nuclei, providing definitive evidence of their presence on the piperazine ring.

¹³C NMR (Carbon NMR): The signals for the carbon atoms bonded to deuterium will appear as multiplets with attenuated intensity due to C-D coupling, further confirming the site of labeling.

The combination of these methods provides a comprehensive profile of the compound's identity, chemical purity, and isotopic composition, ensuring its suitability for high-precision research applications.

Data Tables

Table 1: Illustrative Isotopic Distribution of this compound by HRMS This table shows a representative analysis of a batch, quantifying the percentage of each isotopologue.

Isotopologue Description Representative Abundance (%)
d₈ Contains eight deuterium atoms (Target) 99.1
d₇ Contains seven deuterium atoms 0.6
d₆ Contains six deuterium atoms 0.2
d₅-d₁ Contains five to one deuterium atoms <0.1

Table 2: Typical Quality Control Analysis for N-Desmethylclozapine-d8 HCl This table outlines the standard tests and specifications for a research-grade batch.

Analysis Method Specification
Chemical Purity HPLC ≥98%
Isotopic Purity (d₈) HRMS ≥98%
Structure Confirmation ¹H NMR, ¹³C NMR, MS Conforms to structure

Advanced Analytical Applications in Quantitative Biochemistry

Role as an Internal Standard in Mass Spectrometry-Based Assays

In quantitative mass spectrometry, an internal standard is essential for achieving high accuracy and precision. It is added at a known concentration to samples and calibrators before any sample preparation steps. N-Desmethylclozapine-d8 hydrochloride is an ideal internal standard because its chemical and physical properties, such as extraction efficiency, ionization response, and chromatographic retention time, closely mimic those of the unlabeled analyte, N-desmethylclozapine. However, it is easily differentiated by its higher mass-to-charge ratio (m/z). This allows it to compensate for variations in sample extraction, potential matrix effects, and fluctuations in instrument performance, ensuring reliable quantification. veeprho.comnih.govnih.gov

LC-MS/MS is a cornerstone technique for therapeutic drug monitoring (TDM), and this compound is frequently employed in these methods for the analysis of clozapine (B1669256) and its metabolites. nih.govresearchmap.jp In a typical LC-MS/MS assay, after extraction from a biological matrix like plasma, the sample is subjected to liquid chromatography to separate the analytes from other components. nih.gov The eluent is then introduced into a tandem mass spectrometer. Using the multiple reaction monitoring (MRM) mode, specific precursor-to-product ion transitions are monitored for both the analyte (N-desmethylclozapine, e.g., m/z 313 → 192) and the internal standard (N-Desmethylclozapine-d8). nih.gov

One novel approach utilized an isotopic internal calibration (ICAL) LC-MS/MS method where N-desmethylclozapine-d8 (referred to as norclozapine-D8) was one of three internal calibrators used to quantify plasma clozapine and N-desmethylclozapine concentrations. nih.gov This method demonstrated excellent agreement with traditional calibration techniques and allowed for a significant reduction in turnaround times, which is critical for clinical applications. nih.gov The use of the stable isotope-labeled internal standard ensures that any variability during the analytical process affects both the analyte and the standard equally, leading to a highly accurate and precise final concentration measurement. nih.gov

While LC-MS/MS is more common, GC-MS methods have also been developed for the simultaneous determination of clozapine and N-desmethylclozapine in plasma. In these methods, a stable isotope-labeled internal standard is crucial for reliable quantification. One validated GC-MS method utilized the deuterated analog clozapine-d8 (B602445) as the internal standard for quantifying both clozapine and N-desmethylclozapine. nih.gov

The general procedure involves solid-phase extraction of the analytes from plasma, followed by a derivatization step, often with trifluoroacetic anhydride (B1165640) (TFAA), to increase the volatility of the compounds for GC analysis. nih.govnih.gov The derivatized sample is then injected into the GC-MS system. Using selected ion monitoring (SIM), the instrument is set to detect specific m/z values corresponding to the derivatized analytes and the internal standard, ensuring specificity and sensitivity. nih.gov The use of a deuterated standard in this context corrects for potential losses during the extensive sample preparation and derivatization steps, as well as for injection variability. nih.gov

To meet the demand for high-throughput analysis in therapeutic drug monitoring, FIA-MS/MS methods have been developed. These techniques significantly shorten analysis times by eliminating the liquid chromatography step. nih.gov In a published FIA-MS/MS method for clozapine and N-desmethylclozapine, deuterium-labeled internal standards were essential for the method's success. nih.gov

In this application, plasma samples were prepared using an automated extraction platform, and the extracts were injected directly into the mass spectrometer's carrier flow (e.g., methanol). nih.gov The total analysis time from injection to injection was approximately 60 seconds. nih.gov Because there is no chromatographic separation, the potential for matrix effects is higher than in LC-MS/MS. The use of a co-eluting (in this case, co-injected) stable isotope-labeled internal standard like N-Desmethylclozapine-d8 is critical to compensate for ion suppression or enhancement from the biological matrix, thereby ensuring the accuracy of the results. nih.gov

Method Validation Parameters for this compound

Method validation is a systematic process that confirms an analytical procedure is suitable for its intended purpose. researchgate.net For assays using this compound as an internal standard, validation demonstrates the method's sensitivity, precision, and accuracy in quantifying N-desmethylclozapine.

Assay sensitivity is determined by the limit of detection (LOD) and the lower limit of quantification (LLOQ). researchgate.net The LLOQ is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. Various analytical methods employing a deuterated internal standard for N-desmethylclozapine (norclozapine) quantification have reported different sensitivity levels depending on the technique and instrumentation used.

For instance, a GC/MS method reported a limit of quantification of 4.8 ng/mL for norclozapine, with a limit of detection of 1.59 ng/mL. nih.gov A high-throughput FIA-MS/MS method established an LLOQ of 0.01 mg/L (equivalent to 10 ng/mL) for norclozapine. nih.gov Another GC-MS method reported a minimum detection limit of 0.2 µg/L (0.2 ng/mL) for N-demethylated clozapine. nih.gov These values confirm that methods using a stable isotope-labeled internal standard can achieve the sensitivity required for therapeutic drug monitoring.

Table 1: Sensitivity and Limits of Quantification for N-Desmethylclozapine (Norclozapine) using Deuterated Internal Standards This table is interactive. Users can sort columns by clicking on the headers.

Analytical Technique Limit of Quantification (LOQ) Limit of Detection (LOD) Source
GC-MS 4.8 ng/mL 1.59 ng/mL nih.gov
FIA-MS/MS 10 ng/mL Not Reported nih.gov

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). nih.gov Accuracy refers to the closeness of the test results to the true or accepted value, often expressed as a percentage of the nominal concentration or as percent bias. nih.gov

Validation studies for methods using N-Desmethylclozapine-d8 or similar deuterated standards consistently demonstrate high precision and accuracy. An LC-MS/MS method using isotopic internal calibration reported precision (%RSD) of less than 5% and accuracy between 104-112% of nominal concentrations for N-desmethylclozapine. nih.gov A fully automated FIA-MS/MS method showed excellent inter-plate accuracy of 95-104% and an inter-batch precision (%RSD) of 5.5% for norclozapine at the limit of quantitation. nih.gov A validated GC/MS method reported intra- and inter-day precision between 9.47% and 12.07%, with accuracy (expressed as % bias) of less than -12.52%. nih.gov

Table 2: Precision and Accuracy Data from Validated Methods for N-Desmethylclozapine (Norclozapine) This table is interactive. Users can sort columns by clicking on the headers.

Analytical Technique Precision (%RSD or %CV) Accuracy Source
LC-MS/MS < 5% 104 - 112% nih.gov
FIA-MS/MS 5.5% (at LOQ) 95 - 104% nih.gov
GC-MS 9.47 - 12.07% < -12.52% (bias) nih.gov

Table of Mentioned Compounds

Compound Name Other Names / Synonyms
This compound Norclozapine-d8 hydrochloride, Desmethylclozapine-d8 hydrochloride
N-Desmethylclozapine Norclozapine, N-demethylated clozapine (DCLP)
Clozapine
Clozapine-d8
Trifluoroacetic anhydride TFAA

Specificity and Selectivity in Complex Biological Matrices

In the quantitative analysis of xenobiotics in biological samples, achieving high specificity and selectivity is paramount. Specificity refers to the ability of an analytical method to measure solely the analyte of interest, while selectivity is the capacity to distinguish the analyte from other components in the sample, such as metabolites, endogenous substances, or co-administered drugs. Complex biological matrices like plasma, serum, and urine contain a multitude of compounds that can interfere with the accurate quantification of a target analyte, a phenomenon known as the matrix effect. synnovis.co.uk These interferences can cause ion suppression or enhancement in mass spectrometry-based assays, leading to inaccurate results. texilajournal.comresearchgate.net

The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is a widely accepted and robust strategy to counteract these matrix effects. veeprho.comscispace.com N-Desmethylclozapine-d8 is an ideal internal standard for the quantification of N-desmethylclozapine (norclozapine) because it is chemically identical to the analyte but has a different mass due to the replacement of eight hydrogen atoms with deuterium (B1214612). medchemexpress.comcaymanchem.comlgcstandards.comnih.gov This structural similarity ensures that the internal standard and the analyte exhibit nearly identical physicochemical properties, including extraction recovery, ionization efficiency, and chromatographic retention time. texilajournal.comresearchgate.net

During analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), N-Desmethylclozapine-d8 co-elutes with the unlabeled N-desmethylclozapine. texilajournal.com Consequently, any matrix-induced variation in the ionization of the analyte will be mirrored by the internal standard. By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by matrix effects is effectively normalized, significantly improving the accuracy, precision, and reliability of the quantification. texilajournal.comnih.gov Studies have demonstrated that methods using SIL internal standards show better linearity, precision, and accuracy compared to those using structural analogs. nih.gov For instance, in the analysis of clozapine and N-desmethylclozapine, the use of their respective deuterated internal standards successfully compensated for observed matrix effects. synnovis.co.uknih.gov

The table below summarizes the performance of an analytical method using a deuterated internal standard for N-desmethylclozapine analysis in human plasma, highlighting its effectiveness.

ParameterClozapineN-desmethylclozapineCitation
MatrixHuman PlasmaHuman Plasma synnovis.co.uknih.gov
Internal StandardDeuterium-labeledDeuterium-labeled synnovis.co.uknih.gov
Inter-batch Precision (%RSD) at LOQ3.5%5.5% synnovis.co.uknih.gov
Accuracy95-104%95-104% synnovis.co.uknih.gov
Mean Relative Process Efficiency98%99% synnovis.co.uknih.gov

Sample Preparation Techniques for Deuterated Analogue Analysis

Sample preparation is a critical step in bioanalysis, designed to isolate the analyte and its deuterated internal standard from the complex biological matrix prior to instrumental analysis. texilajournal.com The primary goals are to remove interfering substances, concentrate the analyte to improve sensitivity, and transfer it into a solvent compatible with the analytical instrument, such as an LC-MS/MS system. nih.govyoutube.comselectscience.net The choice of sample preparation technique depends on the physicochemical properties of the analyte, the nature of the biological matrix, the required limit of quantification, and the desired sample throughput. nih.govnih.gov For the analysis of N-desmethylclozapine using this compound as an internal standard, several extraction techniques are commonly employed.

Extraction Methods (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction)

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.govnih.gov For the analysis of N-desmethylclozapine, plasma samples are first made alkaline (e.g., pH 10.6) to ensure the analyte and its internal standard are in their non-ionized, more lipophilic form. synnovis.co.uknih.gov An organic solvent is then added to extract the compounds from the aqueous plasma. After vigorous mixing and centrifugation, the organic layer containing the analyte and internal standard is separated, evaporated, and the residue is reconstituted in a solvent suitable for injection into the chromatograph. nih.gov LLE is valued for its simplicity and ability to produce clean extracts. nih.gov

Solid-Phase Extraction (SPE)

Solid-Phase Extraction is a chromatographic technique used for sample clean-up and concentration that has become increasingly popular due to its efficiency, selectivity, and potential for automation. nih.govnih.gov The technique involves passing the liquid sample through a cartridge containing a solid sorbent. The analyte and internal standard are retained on the sorbent while matrix interferences are washed away. The retained compounds are then eluted with a small volume of an appropriate solvent.

The selection of the sorbent is critical and is based on the analyte's properties. nih.govnih.gov For N-desmethylclozapine, which is a basic compound, a cation-exchange or a reversed-phase sorbent can be used. Automated SPE platforms, such as those using 96-well extraction plates, significantly increase sample throughput, making them ideal for clinical and research laboratories that handle a large number of samples. synnovis.co.uknih.gov

The following table compares various parameters of LLE and automated SPE as reported in the literature for the analysis of N-desmethylclozapine.

FeatureManual LLE with LC-MS/MSAutomated Extraction with FIA-MS/MSCitation
Principle Partitioning between immiscible liquidsAdsorption onto a solid support synnovis.co.uknih.govnih.gov
Sample Volume ~100 µL100 µL synnovis.co.uknih.gov
pH Adjustment Alkaline pHpH 10.6 synnovis.co.uknih.gov
Throughput Lower, manual processHigh, automated synnovis.co.uknih.govnih.gov
Overall Process Efficiency Not specified66%-77% for N-desmethylclozapine synnovis.co.uknih.gov
**Correlation with LLE (R²) **N/A0.9957 for N-desmethylclozapine synnovis.co.uknih.gov

Derivatization Strategies for Enhanced Detection

Derivatization is a chemical modification process used to convert an analyte into a product (a derivative) with improved properties for analysis, particularly for gas chromatography (GC). jfda-online.comresearchgate.net While modern LC-MS/MS methods often provide sufficient sensitivity for the direct analysis of compounds like N-desmethylclozapine, derivatization may be employed in specific GC-based applications to enhance analytical performance. nih.gov

The primary reasons for derivatizing a compound before GC analysis include:

Increasing Volatility: Many pharmaceutical compounds, including metabolites, are not sufficiently volatile for GC analysis. Derivatization can convert polar functional groups (like the secondary amine in N-desmethylclozapine) into less polar, more volatile groups. jfda-online.comresearchgate.net

Improving Thermal Stability: Derivatization can protect thermally labile functional groups from degrading at the high temperatures of the GC injection port and column. researchgate.net

Enhancing Detector Response: Introducing specific chemical groups, such as fluorinated moieties, can significantly improve the sensitivity of electron capture detectors (ECD). jfda-online.comgcms.cz

Improving Chromatographic Separation: Derivatization can lead to better peak shapes and improved resolution from interfering compounds. jfda-online.com

Common derivatization strategies applicable to the secondary amine group in N-desmethylclozapine include acylation and silylation.

Acylation: This involves reacting the amine with an acylating agent, such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA). This replaces the active hydrogen on the nitrogen with a fluoroacyl group, creating a more volatile and highly electron-capturing derivative. gcms.cz

Silylation: This process replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting TMS-derivative is typically more volatile and thermally stable. gcms.cz

When derivatization is used for the analyte, the deuterated internal standard (N-Desmethylclozapine-d8) must undergo the same reaction to ensure it accurately reflects the analyte's behavior throughout the entire analytical process.

Pharmacokinetic and Metabolic Pathway Elucidation Studies Utilizing Deuterated Analogs

Tracing Metabolic Transformations of Clozapine (B1669256) and N-Desmethylclozapine In Vitro and In Vivo (Non-Human Models)

N-Desmethylclozapine-d8 hydrochloride serves as a crucial internal standard for the quantification of N-desmethylclozapine in various biological matrices during preclinical studies. caymanchem.com Its use allows for precise tracking of the metabolic fate of clozapine and N-desmethylclozapine.

In vitro studies using human liver microsomes have been instrumental in mapping the metabolic pathways of clozapine. These studies have shown that clozapine is extensively metabolized into several products, including N-desmethylclozapine (also known as norclozapine) and clozapine N-oxide. nih.gov The formation of N-desmethylclozapine occurs through N-demethylation, a primary metabolic route. nih.govnih.gov Subsequent metabolism of N-desmethylclozapine can occur, including conjugation with glucuronic acid to form dmCLZ-5-N-glucuronide, which has been identified in urine and bile. nih.gov

Non-human primate models, such as rhesus monkeys, have also been employed to investigate the metabolism of related compounds. For instance, studies on clozapine-N-oxide (CNO) revealed its metabolism to clozapine and N-desmethylclozapine. nih.gov These in vivo models provide a more complex biological system to understand the interplay of various metabolic processes that occur systemically. The use of deuterated standards in such studies is critical for accurate quantification of metabolites.

Investigating Cytochrome P450 and Other Enzymatic Contributions to N-Desmethylclozapine Metabolism

The metabolism of clozapine and its metabolite N-desmethylclozapine is a complex process involving multiple enzyme systems, with the cytochrome P450 (CYP) superfamily playing a central role.

Key Enzymes in Clozapine and N-Desmethylclozapine Metabolism:

Enzyme FamilySpecific Enzyme(s)Role in Metabolism
Cytochrome P450 (CYP)CYP1A2, CYP3A4, CYP2C19Primary enzymes responsible for the N-demethylation of clozapine to N-desmethylclozapine. researchgate.netuni-freiburg.de
CYP2D6, CYP2C9Contribute to a lesser extent to the N-demethylation of clozapine. researchgate.net
CYP3A4Also involved in the N-oxidation of clozapine to clozapine N-oxide. nih.govnih.gov
Flavin-containing monooxygenase (FMO)FMO3Participates in the N-oxidation of clozapine. researchgate.netuni-freiburg.de
UDP-glucuronosyltransferase (UGT)UGT1A4The primary enzyme responsible for the glucuronidation of N-desmethylclozapine. nih.gov
UGT1A1Active against clozapine. nih.gov

Studies have demonstrated that CYP1A2 is a major contributor to the N-demethylation of clozapine to form N-desmethylclozapine. nih.govresearchgate.net CYP3A4 and CYP2C19 also play significant roles in this conversion. researchgate.netnih.gov While CYP2D6 and CYP2C9 are involved, their contribution is considered more modest. researchgate.net In addition to the CYP enzymes, flavin-containing monooxygenase 3 (FMO3) is involved in the N-oxidation of clozapine. researchgate.netuni-freiburg.de

Further metabolism of N-desmethylclozapine involves glucuronidation, a process catalyzed by UDP-glucuronosyltransferases (UGTs). Research has identified that UGT1A4 is the sole UGT enzyme exhibiting significant activity against N-desmethylclozapine, while several UGTs, including UGT1A1 and UGT1A4, are active against the parent compound, clozapine. nih.gov

Studies on Isotopic Effects on Reaction Kinetics and Molecular Dynamics

The substitution of hydrogen with deuterium (B1214612) can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in mass between the isotopes. nih.govlibretexts.org Specifically, the C-D bond is stronger than the C-H bond, requiring more energy to break. libretexts.org This can result in a slower metabolic rate when the cleavage of a carbon-deuterium bond is the rate-determining step in a metabolic pathway. nih.gov

In the context of drug metabolism, particularly by cytochrome P450 enzymes, this deuterium kinetic isotope effect can be exploited to slow down the metabolic process. nih.gov While specific studies detailing the KIE of this compound on its own metabolism are not prevalent in the provided results, the general principles of KIE are well-established. By using deuterated analogs like N-Desmethylclozapine-d8, researchers can investigate the mechanisms of enzymatic reactions. If a significant KIE is observed (i.e., the deuterated compound is metabolized slower), it provides strong evidence that the cleavage of that specific C-H (or C-D) bond is a critical, rate-limiting step in the metabolic transformation.

Use as a Tracer in Preclinical Models for Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

This compound is an essential tool in preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) studies. medchemexpress.comsrce.hr These studies are fundamental in drug discovery and development, providing critical information about a compound's pharmacokinetic profile. srce.hrtno.nl

The use of a deuterated internal standard like N-Desmethylclozapine-d8 allows for highly accurate and sensitive quantification of the non-labeled analyte (N-desmethylclozapine) in various biological samples (e.g., plasma, tissue homogenates) using techniques like liquid chromatography-mass spectrometry (LC-MS). This is because the deuterated standard has nearly identical chemical and physical properties to the analyte but a different mass, allowing it to be distinguished by the mass spectrometer.

In preclinical animal models, administering a test compound and using a deuterated analog as an internal standard enables researchers to:

Determine Bioavailability: Accurately measure the concentration of the absorbed drug and its metabolites over time.

Characterize Distribution: Quantify the amount of the compound and its metabolites in different tissues, providing insights into where the drug distributes in the body.

Identify and Quantify Metabolites: Trace the metabolic fate of the parent drug and quantify the formation of metabolites like N-desmethylclozapine.

Elucidate Excretion Pathways: Measure the rate and routes of elimination of the drug and its metabolites from the body.

Preclinical studies have evaluated N-desmethylclozapine itself as a potential therapeutic agent. nih.govresearchgate.net In these investigations, robust analytical methods employing internal standards like N-Desmethylclozapine-d8 would be crucial for obtaining reliable pharmacokinetic data to correlate with the observed pharmacological effects.

Preclinical Research Investigations of N Desmethylclozapine Unlabeled Metabolite Enabled by Deuterated Standards

Pharmacological Characterization of N-Desmethylclozapine Receptor Interactions

N-desmethylclozapine exhibits a complex and distinct receptor interaction profile that differentiates it from its parent compound, clozapine (B1669256), and other antipsychotic agents. nih.gov Its activity has been characterized across multiple neurotransmitter systems, revealing a combination of antagonist, partial agonist, and full agonist properties that may contribute to the unique clinical effects observed with clozapine treatment. nih.govnih.gov

Dopamine (B1211576) Receptor (D2, D3, D4) Agonism and Antagonism Studies

Unlike most antipsychotic drugs that act as antagonists or inverse agonists at D2-like dopamine receptors, N-desmethylclozapine has been identified as a partial agonist at both D2 and D3 receptors. nih.gov In contrast, its parent compound, clozapine, behaves as an inverse agonist at these same receptors. nih.gov This partial agonism is a noteworthy feature, as this mechanism is thought to contribute to a lower incidence of extrapyramidal symptoms. nih.gov The functional responses induced by NDMC's partial agonism can be reversed by clozapine. nih.gov

While the D4 receptor is distinguished by its high affinity for clozapine, NDMC's interaction is less pronounced. nih.gov Preclinical occupancy studies in animal models show that even at significant doses, NDMC results in minimal D2 receptor occupancy in the brain. researchgate.netnih.gov

Table 1: N-Desmethylclozapine Interaction with Dopamine Receptors

Receptor Interaction Type Key Finding Citations
D2 Partial Agonist Identified as a partial agonist, unlike clozapine which is an inverse agonist. Shows minimal receptor occupancy in vivo. researchgate.net, nih.gov, nih.gov
D3 Partial Agonist Identified as a partial agonist. nih.gov
D4 Low Affinity Shows lower affinity compared to its parent compound, clozapine. nih.gov

Serotonin (B10506) Receptor (5-HT1A, 5-HT2C) Modulation Investigations

N-desmethylclozapine is a potent antagonist of the 5-HT2C serotonin receptor. nih.gov Early studies, which classified this receptor as 5-HT1C, demonstrated that NDMC antagonized 5-HT-stimulated phosphoinositide hydrolysis with an IC50 value of 29.4 nM. nih.gov This makes it more potent than clozapine itself at this particular receptor. nih.gov In vivo studies confirm a high degree of 5-HT2 receptor occupancy (between 64-79%) following systemic administration of NDMC in animal models. researchgate.net

Investigations into receptor cross-talk have shown that the delta-opioid agonist activity of NDMC is not affected by the blockade of 5-HT1A receptors, suggesting a degree of functional independence between these signaling pathways. nih.gov The modulation of serotonin receptors, particularly the potent antagonism at 5-HT2C, is a key component of NDMC's pharmacological profile. nih.govnih.gov

Muscarinic Acetylcholine (B1216132) Receptor (M1) Agonist Properties and Signaling Pathways

A defining characteristic of N-desmethylclozapine is its activity as a potent and efficacious partial agonist at the M1 muscarinic acetylcholine receptor. nih.govnih.gov It preferentially binds to M1 receptors with an IC50 of 55 nM and stimulates functional activity with an EC50 of 115 nM, achieving approximately 50% of the maximal response of acetylcholine. nih.govnih.gov This effect is unique among antipsychotics and their metabolites. researchgate.net

Further research indicates that NDMC acts as an allosteric agonist, interacting with a site on the M1 receptor that does not completely overlap with the binding site for acetylcholine. nih.govnih.gov The activation of M1 receptors by NDMC initiates downstream signaling cascades. In preclinical studies, NDMC has been shown to potentiate N-methyl-d-aspartate (NMDA) receptor currents in hippocampal pyramidal cells and stimulate the phosphorylation of mitogen-activated protein kinase (MAP kinase) in vivo. nih.govresearchgate.net This M1 agonist activity is proposed to be a significant contributor to the clinical properties of clozapine. nih.govresearchgate.net

Table 2: N-Desmethylclozapine Activity at the M1 Muscarinic Receptor

Parameter Value Description Citations
Binding Affinity (IC50) 55 nM Concentration causing 50% inhibition of radioligand binding. nih.gov, nih.gov
Functional Potency (EC50) 115 nM Concentration causing 50% of its maximal effect. nih.gov, nih.gov
Efficacy ~50% of Acetylcholine Partial agonist activity relative to the full agonist. nih.gov, nih.gov
Mechanism Allosteric Agonist Binds to a site distinct from the orthosteric acetylcholine site. nih.gov, nih.gov

Delta-Opioid Receptor Agonism Research

N-desmethylclozapine has been identified for the first time as a selective and efficacious agonist at the delta-opioid receptor. nih.gov In functional assays using cells expressing the cloned human delta-opioid receptor, NDMC behaved as a full agonist, stimulating [35S]GTPγS binding with a pEC50 of 7.24 and inhibiting cyclic AMP formation with a pEC50 of 6.40. nih.gov This activity was also observed at native delta-opioid receptors in brain tissue. nih.gov

Neurochemical and Behavioral Studies in Preclinical Animal Models

The unique in vitro receptor profile of N-desmethylclozapine has prompted further investigation into its effects on brain chemistry and behavior in preclinical animal models. These studies help bridge the gap between molecular interactions and potential physiological outcomes.

Analysis of Neurotransmitter Release and Receptor Occupancy

Receptor occupancy studies in rats provide critical insight into the in vivo effects of N-desmethylclozapine. researchgate.net Following systemic administration, NDMC demonstrated high occupancy of serotonin 5-HT2 receptors, reaching 64-79%. researchgate.netnih.gov In stark contrast, it showed minimal occupancy of dopamine D2 receptors, which was less than 15% even at a high dose. researchgate.netnih.gov This neurochemical signature—high 5-HT2 and low D2 occupancy—distinguishes NDMC from both typical and other atypical antipsychotics. researchgate.net As an M1 receptor agonist, NDMC has also been shown to modulate glutamatergic neurotransmission by potentiating NMDA receptor currents in the hippocampus. nih.govnih.gov

Assessment of Behavioral Phenotypes and Neurological Function

Preclinical evaluations of N-Desmethylclozapine (NDMC) have utilized various animal models to predict its potential antipsychotic efficacy and effects on neurological function. nih.govresearchgate.net In models considered predictive of antipsychotic action, such as the amphetamine-induced hyperlocomotion (AIL) and the conditioned avoidance response (CAR) tests, NDMC was found to be not very effective at reducing these behaviors when compared to other antipsychotics. nih.govresearchgate.net

However, in assessments predictive of side effects, NDMC demonstrated a profile similar to atypical antipsychotics. nih.govresearchgate.net Studies showed it did not induce catalepsy, a measure of extrapyramidal side effects, and had minimal impact on prolactin elevation. nih.govresearchgate.net Further investigations in mice revealed that NDMC at a dose of 30 mg/kg decreases exploratory locomotor activity and enhances prepulse inhibition of the acoustic startle response, a measure of sensorimotor gating that is often deficient in schizophrenic patients. caymanchem.com Despite these findings, some reviews suggest that NDMC shows efficacy in preclinical models only at very high doses. nih.gov

Table 1: Summary of N-Desmethylclozapine (NDMC) Effects in Preclinical Behavioral Models

Molecular and Cellular Mechanisms of Action Investigations

N-Desmethylclozapine (NDMC) possesses a complex and distinct pharmacological profile compared to its parent compound, clozapine. nih.gov It is recognized as a potent antagonist at serotonin 5-HT2 receptors and displays partial agonist activity at dopamine D2 and D3 receptors. caymanchem.comnih.govnih.gov A key feature differentiating NDMC from clozapine is its potent and effective agonism at the muscarinic acetylcholine M1 receptor. wikipedia.org This unique combination of receptor interactions is thought to underpin its specific molecular and cellular effects. wikipedia.orgnih.gov

The interaction of NDMC with various receptors initiates a cascade of intracellular signaling events. At human dopamine D2 receptors, NDMC shows variable activity depending on the specific signaling pathway being measured. nih.gov It does not exhibit agonist activity in assays measuring G protein activation via [³⁵S]GTPγS binding or in Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) phosphorylation assays. nih.gov However, it demonstrates weak partial agonist actions for D2-dependent activation of Ca²⁺ liberation and for activating G protein-coupled inward rectifier potassium (GIRK) channels. nih.gov

At serotonin 5-HT1A receptors, NDMC acts as a more effective partial agonist than clozapine for stimulating [³⁵S]GTPγS binding, ERK1/2 phosphorylation, and GIRK channel activation. nih.gov Furthermore, its potent agonism at M1 muscarinic receptors has been shown to increase the release of acetylcholine and dopamine in the medial prefrontal cortex (mPFC) and hippocampus. nih.gov This suggests that M1 receptor agonism is a key mechanism through which NDMC modulates cortical neurotransmitter release. nih.gov Studies using photoactivatable probes have also been developed to monitor the induction of intracellular calcium flux following receptor binding, providing a method to analyze receptor activation on a cellular level. syr.edu

Table 2: Effects of N-Desmethylclozapine (NDMC) on Intracellular Signaling Pathways

Electrophysiological studies have revealed that NDMC exerts significant effects on synaptic transmission. nih.gov In cultured hippocampal neurons from rats, both NDMC and clozapine were found to have qualitatively similar actions on synaptic currents. nih.gov They depressed inhibitory postsynaptic currents (IPSCs) at concentrations of 1-30 μM, with this inhibitory transmission being much more sensitive to the drugs than excitatory transmission. nih.gov Excitatory postsynaptic currents (EPSCs) were only depressed at a higher concentration of 30 μM. nih.gov

The depression of IPSCs by NDMC is associated with an increase in the paired-pulse ratio, suggesting a presynaptic site of action at higher concentrations. nih.gov The compound also suppressed GABA-induced currents, though less potently than its effect on IPSCs, indicating an additional postsynaptic mechanism likely involving the antagonism of GABAA receptors. nih.gov Conversely, AMPA-induced currents were slightly potentiated by NDMC at 30 μM. nih.gov At this concentration, NDMC also slightly suppressed voltage-gated Ca²⁺ and Na⁺ channels, which may contribute to its presynaptic effects. nih.gov This preferential depression of inhibitory synaptic transmission could be a key contributor to the therapeutic actions of clozapine treatment. nih.gov

Table 3: Electrophysiological Effects of N-Desmethylclozapine (NDMC) in Hippocampal Neurons

Stability and Integrity of N Desmethylclozapine D8 Hydrochloride in Research Matrices

Evaluation of Compound Stability Under Various Storage Conditions

The stability of N-Desmethylclozapine-d8 hydrochloride is a critical parameter that ensures the accuracy of quantitative studies. Its stability is typically evaluated for the solid (neat) form and for its solutions in various solvents under different temperature and time conditions. medchemexpress.comcaymanchem.com

Solid-State Stability: When stored as a solid under appropriate conditions, this compound exhibits excellent long-term stability. Manufacturers' data indicates that the compound is stable for at least four years when stored at -20°C. caymanchem.com For shipping purposes, it is generally stable at room temperature for continental transit. caymanchem.com

Solution Stability: The stability of the compound in solution is crucial for its use in preparing stock solutions, calibration standards, and quality control (QC) samples. Once dissolved, the solution should be aliquoted and stored to prevent degradation from repeated freeze-thaw cycles. medchemexpress.com Studies on similar deuterated standards confirm that long-term stability in solution is achievable under frozen conditions. researchgate.net

The following table summarizes the recommended storage conditions and stability periods for this compound.

FormStorage TemperatureDuration of StabilitySource(s)
Solid -20°C≥ 4 years caymanchem.com
Stock Solution -80°C6 months medchemexpress.com
Stock Solution -20°C1 month medchemexpress.com

This interactive table summarizes stability data. Users can sort and filter based on their needs.

The guidelines for stability testing of pharmaceutical products recommend that stability studies should encompass attributes susceptible to change during storage which could influence quality, safety, or efficacy. paho.orgich.org For an internal standard, this translates to maintaining its chemical structure and purity to ensure consistent performance.

Considerations for Long-Term Archiving of Labeled Samples

Long-term archiving of biological samples containing this compound is common in clinical and pharmacokinetic studies. The use of a SIL-IS can itself be a method of quality control for assessing the integrity of archived samples, such as plasma, over time. nih.gov By spiking samples with the labeled standard at the time of collection, researchers can monitor for degradation under different storage conditions. nih.gov

However, several factors must be considered for the long-term archiving of samples containing deuterated standards:

Isotopic Stability: A primary concern with deuterium-labeled compounds is the potential for back-exchange, where deuterium (B1214612) atoms are replaced by hydrogen from the solvent or matrix. This is particularly a risk for deuterium labels on exchangeable sites (e.g., -OH, -NH, -SH). N-Desmethylclozapine-d8 has deuterium atoms on the piperazine (B1678402) ring, which are generally stable. nih.gov However, careful selection of the labeling position is crucial to minimize this risk.

Analyte vs. Standard Stability: An ideal internal standard should exhibit the same stability profile as the analyte. While SIL-ISs have chemical properties nearly identical to the analyte, they can sometimes mask stability issues of the analyte itself during analysis. nih.gov Therefore, the stability of both the analyte (N-Desmethylclozapine) and the internal standard (this compound) should be independently assessed in the target biological matrix during method validation.

Storage Conditions: As with stock solutions, archived biological samples should be stored at low temperatures, typically -80°C, to ensure long-term stability. researchgate.netnih.gov Studies on other compounds have demonstrated stability for periods exceeding a year at such temperatures. researchgate.net The stability protocol should define the storage conditions, including temperature, packaging, and the number of samples to be tested at various time intervals. fda.gov

Impact of Matrix Effects on Analytical Performance

In LC-MS bioanalysis, the "matrix effect" refers to the alteration of ionization efficiency for a target analyte due to the presence of co-eluting components from the sample matrix. nih.govrsc.org This phenomenon can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), both of which can severely compromise the accuracy, precision, and sensitivity of a quantitative method. eijppr.comchromatographyonline.comresearchgate.net

The use of a co-eluting SIL-IS like this compound is the most effective strategy to compensate for matrix effects. scispace.com Because the SIL-IS has nearly identical physicochemical properties and chromatographic retention time to the analyte, it experiences the same degree of ion suppression or enhancement. nih.gov By using the response ratio of the analyte to the internal standard, the variability introduced by the matrix effect is normalized, leading to more accurate and precise quantification. scispace.com

Despite the advantages of using a SIL-IS, it is essential to evaluate the potential for matrix effects during method development and validation. eijppr.com Several factors related to the biological matrix can influence the extent of these effects.

The following table details various matrix-related factors and their potential impact on analytical performance.

FactorDescriptionPotential Impact on AnalysisSource(s)
Phospholipids Endogenous components of plasma and serum membranes.A major source of ion suppression in electrospray ionization (ESI) mode. Inefficient removal during sample preparation can lead to significant matrix effects. nih.goveijppr.com
Anticoagulants Additives used during blood collection (e.g., K3EDTA, sodium heparin, sodium citrate).Can significantly influence mass spectral and extraction matrix effects. Different anticoagulants can cause varying degrees of ion suppression or enhancement. nih.govmedipharmsai.com
Lipemia High concentration of lipids in the sample (e.g., triglycerides).Can cause significant ion suppression and contribute to variability in the analytical results. The degree of lipemia often correlates with the severity of the matrix effect. nih.gov
Endogenous Components Salts, proteins, urea, carbohydrates, and metabolites present in the biological fluid.These components can co-elute with the analyte and interfere with the ionization process. They can also alter the physical properties (e.g., viscosity, surface tension) of the ESI droplets, affecting analyte signal. nih.govmedipharmsai.comnih.gov
Sample Preparation Method used to clean the sample (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).The choice of cleanup method is critical. Simpler methods like protein precipitation may be less effective at removing interfering components compared to more rigorous methods like SPE, potentially leading to stronger matrix effects. medipharmsai.comnih.gov

This interactive table outlines factors influencing matrix effects. Users can sort and filter for specific information.

Qualitative assessment of matrix effects can be performed using post-column infusion experiments, while quantitative evaluation typically involves post-extraction spiking, where the response of an analyte in a processed blank matrix is compared to its response in a neat solution. nih.govchromatographyonline.com Thorough evaluation ensures the robustness and reliability of the bioanalytical method for its intended application.

Future Perspectives and Emerging Research Avenues

Advancements in Isotopic Labeling Technologies for Complex Molecules

The synthesis of isotopically labeled compounds is a critical field that supports advancements in analytical chemistry, drug metabolism studies, and mechanistic research. acs.orgresearchgate.net For complex molecules like N-Desmethylclozapine-d8 hydrochloride, traditional labeling methods can be challenging. However, emerging technologies are providing more efficient and selective pathways for deuterium (B1214612) incorporation. researchgate.net

One of the most significant advancements is the use of transition-metal-catalyzed C–H (carbon-hydrogen) activation. acs.orgchemrxiv.org This technique allows for the direct replacement of hydrogen with deuterium on a molecule's backbone, often in a single step, which is a major advantage for late-stage functionalization of complex drug-like molecules. acs.orgacs.org Iridium and palladium-catalyzed reactions, in particular, have become powerful tools for hydrogen isotope exchange (HIE), offering high selectivity and efficiency. researchgate.netacs.org

Other promising methodologies include:

Flow Chemistry: Performing deuteration reactions in continuous-flow reactors offers precise control over reaction parameters like temperature and time, leading to improved yields and safety. x-chemrx.com This technology is being adapted for various isotopic labeling reactions, including those using deuterium gas. x-chemrx.com

Photocatalysis: Light-driven reactions represent a mild and efficient method for deuterium labeling. researchgate.net For example, a combination of light-driven hydrogen atom transfer and thiol catalysis has been used for the formyl-selective deuterium labeling of aldehydes using D₂O as an inexpensive deuterium source. researchgate.net

Enzymatic Labeling: The use of enzymes to catalyze isotope incorporation offers high specificity under gentle conditions. While still a developing area for synthetic molecules, it holds future promise.

These evolving synthetic methods are crucial for producing a wider variety of specifically labeled and highly deuterated standards, which are essential for advanced analytical applications. researchgate.netassumption.edu

Table 1: Comparison of Isotopic Labeling Technologies

Technology Principle Advantages for Complex Molecules
C-H Activation Direct, metal-catalyzed replacement of C-H bonds with C-D bonds. acs.orgchemrxiv.org High efficiency, suitable for late-stage labeling, avoids multi-step synthesis. acs.org
Flow Chemistry Reactions occur in continuous-flow microreactors. x-chemrx.com Precise control of reaction conditions, enhanced safety, improved yields. x-chemrx.com

| Photocatalysis | Uses light to drive the deuteration reaction. researchgate.net | Mild reaction conditions, high efficiency, good functional group tolerance. researchgate.net |

Expanding Applications of Deuterated Standards in Systems Biology and Metabolomics

Deuterated internal standards like this compound are fundamental tools for achieving precision and accuracy in quantitative mass spectrometry. clearsynth.com Their role is expanding beyond simple quantification into the complex fields of systems biology and metabolomics, where they help to unravel intricate biological processes. clearsynth.comisolife.nl

In systems biology , which seeks to understand the interactions within a biological system, deuterated standards are indispensable. They are used to accurately measure drug metabolites in biological samples, which is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) modeling. acs.orgclearsynth.com This allows researchers to trace the flow and concentration of a drug and its metabolites, providing insights into how they affect biological networks.

In metabolomics , the large-scale study of small molecules, deuterated standards are essential for several reasons:

Absolute Quantification: They allow for the accurate determination of the concentration of a specific compound in a complex sample by compensating for variations during sample preparation and analysis. clearsynth.comisolife.nlnih.gov

Method Validation: Using deuterated standards helps ensure that an analytical method is robust and reliable. clearsynth.com

Stable Isotope-Resolved Metabolomics (SIRM): This powerful technique uses stable isotope tracers to follow the fate of atoms through metabolic pathways. semanticscholar.orgnih.govresearchgate.net While this compound is primarily used for quantification, the principles of SIRM highlight the utility of labeled compounds in mapping metabolic network dynamics and discovering how drugs impact cellular metabolism. nih.govnih.gov The ability to trace pathways is key to understanding diseases like cancer and the effects of therapeutic agents. semanticscholar.orgresearchgate.netnih.gov

The increasing sophistication of analytical platforms like high-resolution mass spectrometry will continue to broaden the application of deuterated standards in these research areas, enabling more detailed investigations into cellular function and drug action. researchgate.net

Integration of this compound in Multi-Omics Research Workflows

The future of biomedical research is moving from single-level studies to integrated, multi-omics approaches to gain a holistic understanding of complex biological systems and diseases. mdpi.comastrazeneca.com This strategy combines data from genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites) to build a comprehensive picture of a system's response to stimuli, such as drug treatment. nih.gov

This compound plays a vital role in the metabolomics component of these integrated workflows. Metabolomics is considered a crucial layer as it reflects the downstream output of genomic and proteomic activity and is often closest to the actual phenotype. mdpi.com

A typical multi-omics workflow investigating clozapine (B1669256) therapy could involve:

Genomics: Identifying genetic variants in patients that may affect drug metabolism or response. nih.gov

Transcriptomics & Proteomics: Measuring how clozapine and its metabolites alter gene expression and protein abundance, particularly for the enzymes and receptors they interact with. mdpi.com

Metabolomics: Using this compound as an internal standard for the precise and accurate quantification of N-desmethylclozapine levels in patient biofluids (e.g., plasma). clearsynth.comaptochem.com

By integrating these datasets, researchers can establish links between a patient's genetic makeup, the resulting metabolic profile of the drug, and the ultimate clinical outcome. nih.govmdpi.com This approach helps to explain variations in drug response that are not captured by genomics alone and is a cornerstone of precision medicine. aacp.org The availability of high-quality deuterated standards is, therefore, a critical enabling technology for multi-omics research, facilitating the discovery of new biomarkers and the development of personalized therapeutic strategies. frontlinegenomics.com

Q & A

Q. How can researchers analytically distinguish N-Desmethylclozapine-d8 hydrochloride from its non-deuterated counterpart in pharmacokinetic studies?

Methodological Answer: Utilize liquid chromatography-mass spectrometry (LC-MS) with high-resolution mass detection. The deuterium labeling in N-Desmethylclozapine-d8 increases its molecular weight by 8 atomic mass units compared to the non-deuterated form (MW = 320.85 vs. 312.8). Isotopic peak analysis and retention time shifts in chromatograms can confirm identity . For quantification, prepare calibration curves using deuterated standards to account for matrix effects.

Q. What are the primary pharmacological targets of this compound, and how do these inform experimental design?

Methodological Answer: The compound acts as a partial M1 muscarinic acetylcholine receptor (mAChR) agonist (EC₅₀ = 115 nM), a δ-opioid receptor agonist, and enhances NMDA receptor currents via M1 activation. To study these targets:

  • Use radioligand binding assays with [³H]-pirenzepine for M1 receptor affinity.
  • Employ calcium flux assays (e.g., FLIPR) in M1-expressing cell lines to quantify partial agonism.
  • For NMDA modulation, conduct electrophysiology on hippocampal slices, pre-treating with M1-selective antagonists (e.g., pirenzepine) to isolate mechanisms .

Q. Why is this compound used as an internal standard in clozapine metabolism studies?

Methodological Answer: The deuterium label minimizes isotopic interference in mass spectrometry while maintaining nearly identical chromatographic behavior to non-deuterated N-Desmethylclozapine. Prepare stock solutions in methanol (e.g., 10 mM) and spike into biological matrices (plasma, brain homogenates) to validate extraction efficiency and normalize analyte recovery .

Advanced Research Questions

Q. How can researchers optimize experimental designs to evaluate the partial agonism of N-Desmethylclozapine-d8 at M1 receptors?

Methodological Answer:

  • Dose-response curves : Compare Emax values against full agonists (e.g., acetylcholine) in calcium mobilization assays. Use CHO-K1 cells transfected with human M1 receptors and aequorin-based luminescence for dynamic Ca²⁺ measurement.
  • Allosteric modulation : Co-apply orthosteric antagonists (e.g., atropine) to assess positive allosteric modulator (PAM) activity.
  • Data normalization : Express responses as a percentage of maximal acetylcholine effect to account for receptor density variations .

Q. What methodologies are recommended to investigate NMDA receptor current enhancement via M1 receptor activation by N-Desmethylclozapine-d8?

Methodological Answer:

  • Hippocampal slice electrophysiology : Perform whole-cell patch-clamp recordings on CA1 pyramidal neurons. Apply NMDA (20 µM) and glycine (10 µM) in Mg²⁺-free artificial cerebrospinal fluid (aCSF). Pre-treat slices with N-Desmethylclozapine-d8 (1–10 µM) and block M1 receptors with telenzepine (100 nM) to confirm mechanism specificity.
  • Knockdown models : Use CRISPR/Cas9 to silence M1 receptors in neuronal cultures and assess NMDA current changes .

Q. How should researchers address contradictory data on the δ-opioid vs. M1 receptor affinity of N-Desmethylclozapine-d8?

Methodological Answer:

  • Receptor subtype selectivity panels : Screen the compound against opioid (δ, μ, κ) and mAChR (M1–M5) subtypes using competitive binding assays with selective radioligands (e.g., [³H]-DAMGO for μ-opioid receptors).
  • Metabolite interference : Verify compound purity (>98%) via HPLC-UV and test for clozapine contamination, which may confound results.
  • Functional vs. binding assays : Compare binding affinity (Ki) with functional activity (EC₅₀) to distinguish direct agonism from allosteric effects .

Data Contradiction Analysis

Q. What steps should be taken if N-Desmethylclozapine-d8 shows variable efficacy in M1 receptor assays across different cell lines?

Methodological Answer:

  • Receptor expression levels : Quantify M1 receptor density via qPCR or Western blot. Use cell lines with comparable expression (e.g., CHO-M1 vs. HEK-M1).
  • Signal transduction bias : Assess downstream pathways (e.g., IP1 accumulation vs. ERK phosphorylation) to identify biased signaling.
  • Pharmacokinetic factors : Pre-incubate cells with the compound for 1 hour to ensure equilibrium binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.